molecular formula C5H10Cl2O B14580068 1,1-Dichloro-2-methylbutan-2-ol CAS No. 61104-45-8

1,1-Dichloro-2-methylbutan-2-ol

Cat. No.: B14580068
CAS No.: 61104-45-8
M. Wt: 157.04 g/mol
InChI Key: GUYQFLUFAQYSCS-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-methylbutan-2-ol: is an organic compound with the molecular formula C5H10Cl2O It is a type of alcohol characterized by the presence of two chlorine atoms and a hydroxyl group attached to a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-methylbutan-2-ol can be synthesized through the chlorination of 2-methylbutan-2-ol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different alcohols or ethers.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Substitution: Formation of 2-methylbutan-2-ol or its derivatives.

    Oxidation: Formation of 2-methylbutan-2-one or 2-methylbutanoic acid.

Scientific Research Applications

1,1-Dichloro-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and a hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methylbutan-2-ol: Lacks the chlorine atoms, making it less reactive in substitution reactions.

    1,1-Dichloro-2-methylbutane: Lacks the hydroxyl group, affecting its solubility and reactivity in oxidation reactions.

Uniqueness: 1,1-Dichloro-2-methylbutan-2-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds.

Properties

CAS No.

61104-45-8

Molecular Formula

C5H10Cl2O

Molecular Weight

157.04 g/mol

IUPAC Name

1,1-dichloro-2-methylbutan-2-ol

InChI

InChI=1S/C5H10Cl2O/c1-3-5(2,8)4(6)7/h4,8H,3H2,1-2H3

InChI Key

GUYQFLUFAQYSCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(Cl)Cl)O

Origin of Product

United States

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